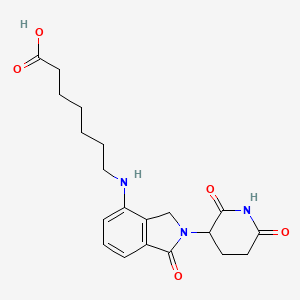
Lenalidomide-C6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-C6-acid is a derivative of thalidomide, known for its immunomodulatory, antiangiogenic, and antineoplastic properties. It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies . This compound has shown significant efficacy in clinical settings, making it a crucial component in modern cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C6-acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . The final step involves hydrogenation using a 10% palladium on carbon (Pd/C) catalyst in water and methanesulfonic acid at 90 psi pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-C6-acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic acid, DMF, K2CO3, and Pd/C . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is characterized by its high purity and efficacy in clinical applications .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-C6-acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies
Industry: Employed in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
Lenalidomide-C6-acid exerts its effects by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . Additionally, it induces the degradation of CK1α in myelodysplastic syndrome cells with deletion of chromosome 5q .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative with similar immunomodulatory and antineoplastic properties.
Uniqueness
Lenalidomide-C6-acid is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more potent in its therapeutic effects .
Conclusion
This compound is a vital compound in the field of cancer therapy, with significant applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and favorable safety profile make it a valuable therapeutic agent in the treatment of various hematologic malignancies.
Eigenschaften
Molekularformel |
C20H25N3O5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]heptanoic acid |
InChI |
InChI=1S/C20H25N3O5/c24-17-10-9-16(19(27)22-17)23-12-14-13(20(23)28)6-5-7-15(14)21-11-4-2-1-3-8-18(25)26/h5-7,16,21H,1-4,8-12H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
YEOPNJABOAOYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















